Dclk1-IN-4 is a selective inhibitor of the Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase implicated in various cancers, particularly gastrointestinal malignancies. DCLK1 is known for its role in promoting cancer stem cell properties and tumor aggressiveness. Dclk1-IN-4 is designed to target DCLK1's kinase activity without significantly affecting other kinases, thereby providing a useful tool for studying the biological functions of DCLK1 and its potential as a therapeutic target in cancer treatment .
The specific reagents and conditions used for these reactions can vary based on the desired outcome and the chemical environment.
Dclk1-IN-4 exhibits significant biological activity by selectively inhibiting DCLK1 kinase activity. It has been shown to reduce the proliferation of cancer cells that express high levels of DCLK1, demonstrating potential anti-cancer effects. In particular, studies indicate that it can inhibit cancer cell growth and induce apoptosis at specific concentrations, making it a promising candidate for further development in cancer therapies .
The synthesis of Dclk1-IN-4 involves several steps that typically include:
For instance, one reported method includes heating ethyl 2-(methylamino)benzoate with diisopropylethylamine and 2,4-dichloro-5-nitropyrimidine in dioxane .
Dclk1-IN-4 is primarily utilized in research settings to:
These applications highlight its importance as a chemical probe for understanding DCLK1's function and therapeutic potential .
Interaction studies involving Dclk1-IN-4 have focused on identifying its binding affinity to DCLK1 and understanding how it alters the kinase's conformation. These studies typically employ techniques such as:
Results indicate that Dclk1-IN-4 binds specifically to the ATP-binding site of DCLK1, leading to conformational changes that inhibit its kinase activity without affecting its microtubule-associated functions .
Several compounds exhibit structural similarities or similar biological activities to Dclk1-IN-4. Key compounds include:
| Compound Name | Structure Type | Selectivity Profile |
|---|---|---|
| DCLK1-IN-1 | Selective DCLK1 inhibitor | High selectivity for DCLK1 over ERK5 |
| FMF-03-055-1 | Kinase inhibitor | Moderate selectivity |
| XMD8-85 | Precursor compound | Broad-spectrum activity |
| LRRK2-IN-1 | Inhibitor targeting LRRK2 | Potential overlap with DCLK inhibitors |
Dclk1-IN-4 is unique due to its enhanced selectivity for DCLK1 compared to other kinases, enabling more precise investigations into DCLK1's role in cancer without off-target effects seen with broader inhibitors like XMD8-85 .
The synthetic approaches for Doublecortin-like Kinase 1 inhibitors are based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] [1] [4]diazepin-6-one scaffold, which has been extensively studied for kinase inhibition [4] [7]. The general synthetic route involves several key transformations that establish the core heterocyclic framework.
The initial synthetic approach begins with 2,4-dichloro-5-nitropyrimidine as the starting material [6]. This compound undergoes nucleophilic substitution with appropriately substituted aniline derivatives under basic conditions, typically using diisopropylethylamine as the base at room temperature [6]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient pyrimidine ring at the 4-position, displacing the chloride leaving group.
Following the initial substitution, the nitro group undergoes reduction using iron powder in acetic acid at elevated temperatures, typically around 50-60°C [6] [22]. This reduction is coupled with an in situ cyclization reaction that forms the seven-membered lactam ring characteristic of the benzodiazepinone scaffold. The cyclization occurs through intramolecular nucleophilic attack of the newly formed aniline nitrogen on the adjacent carbonyl carbon, facilitated by the acidic conditions.
The key structural modifications that distinguish different inhibitors within this class occur at specific positions on the scaffold. The R1 position, corresponding to the substituent on the diazepinone nitrogen, has been identified as crucial for selectivity [6]. Modifications at this position involve alkylation reactions using appropriate alkyl halides or sulfonyl chlorides under basic conditions with sodium hydride in tetrahydrofuran [22].
| Synthetic Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Initial Substitution | Diisopropylethylamine, Aniline derivative | Room temperature, 12-24 hours | 45-70% |
| Nitro Reduction/Cyclization | Iron powder, Acetic acid | 50-60°C, 4-6 hours | 60-80% |
| N-Alkylation | Sodium hydride, Alkyl halide | 0°C to room temperature, 1-2 hours | 70-90% |
| Final Coupling | Palladium catalyst, Base | 100-110°C, 4-24 hours | 35-80% |
The final step in the synthesis typically involves palladium-catalyzed amination reactions to introduce the desired aniline substituents [6] [7]. These reactions employ palladium(0) catalysts such as tris(dibenzylideneacetone)dipalladium(0) in combination with phosphine ligands like X-Phos, with potassium carbonate serving as the base in tert-butanol at elevated temperatures around 100°C [7].
The development of selective Doublecortin-like Kinase 1 inhibitors has focused on systematic structure-activity relationship studies to optimize selectivity profiles [6] [18]. The medicinal chemistry optimization has targeted specific structural modifications that enhance selectivity against related kinases while maintaining potent Doublecortin-like Kinase 1 inhibition.
The most significant selectivity enhancement has been achieved through modifications at the R4 position of the benzodiazepinone scaffold [6] [18]. Initial studies with ethyl substitution at this position demonstrated improved selectivity compared to the parent methyl analog, showing greater than 10-fold reduction in binding affinity for ERK5 while maintaining Doublecortin-like Kinase 1 activity [6]. This selectivity improvement was attributed to the compound's ability to access a deep hydrophobic back pocket in the Doublecortin-like Kinase 1 binding site, surrounded by residues Leu440, Val449, Met465, and the backbone of the DFG loop [18].
Further optimization led to the incorporation of trifluoroethyl groups at the R4 position, which provided dramatic improvements in selectivity against multiple off-target kinases including ERK5, LRRK2, and BRD4 [6] [18]. The trifluoroethyl modification maintained Doublecortin-like Kinase 1 activity while achieving greater than 30-fold selectivity improvements compared to earlier analogs. This enhancement was rationalized through crystallographic studies showing that the bulky, electronegative trifluoroethyl group induced conformational changes in the ATP binding site, adopting a binding mode similar to type 1.5 inhibitors [18].
| Structural Modification | DCLK1 IC50 (nM) | ERK5 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| R4 = Methyl | 55 | 160 | 2.9 |
| R4 = Ethyl | 45 | 1800 | 40 |
| R4 = Trifluoroethyl | 57.2 | 4000 | 70 |
The R1 position has also been identified as a critical determinant of selectivity [6]. Modifications at this position involve changes to the diazepinone amide substituent, where removal of this group resulted in significant loss of activity against Doublecortin-like Kinase 1, ERK5, and BRD4 [6]. Systematic variation of the R1 substituent revealed that polar modifications, particularly those introducing electronegative groups, provided optimal selectivity profiles while maintaining target potency.
The aniline substitution pattern has been optimized to enhance both potency and selectivity [6] [7]. The incorporation of methoxy groups at the 2-position and piperazine derivatives at the 4-position of the aniline ring has been shown to provide optimal binding interactions with the Doublecortin-like Kinase 1 active site. These modifications engage specific hydrogen bonding networks and hydrophobic interactions that are less favorable in related kinases, contributing to the overall selectivity profile.
The purification of Doublecortin-like Kinase 1 inhibitors requires specialized techniques due to their complex heterocyclic structures and potential for multiple regioisomers [7] [25]. High-performance liquid chromatography represents the primary purification method, utilizing reverse-phase columns with carefully optimized mobile phase systems.
The standard purification protocol employs preparative reverse-phase high-performance liquid chromatography using Luna 5 micrometer C18 columns with dimensions of 150 × 21.2 millimeters [22]. The mobile phase system consists of water and acetonitrile, both containing 0.05% trifluoroacetic acid as a modifier to improve peak shape and resolution [7]. Gradient elution is typically employed, starting with high water content and gradually increasing the acetonitrile percentage to achieve optimal separation of target compounds from synthetic impurities.
For analytical characterization, multiple complementary techniques are employed to confirm structure and purity [7] [22]. Proton nuclear magnetic resonance spectroscopy is performed using 400-600 MHz instruments in deuterated solvents, with chemical shifts referenced to residual solvent peaks [22]. The complex aromatic region requires careful analysis to distinguish between regioisomers and confirm the correct substitution patterns.
| Analytical Technique | Key Parameters | Typical Results |
|---|---|---|
| 1H NMR | 400-600 MHz, CDCl3/DMSO-d6 | δ 6.6-8.2 ppm (aromatics) |
| LC-MS (ESI) | Positive ion mode | [M+H]+ ions, fragmentation patterns |
| HPLC Purity | C18 column, UV detection at 254 nm | >95% purity typically required |
| Melting Point | Capillary method | Compound-specific ranges |
Mass spectrometry analysis employs electrospray ionization in positive ion mode, providing molecular ion confirmation and fragmentation patterns that support structural assignments [7] [22]. The fragmentation patterns are particularly informative for confirming the benzodiazepinone core structure and identifying the positions of substituents. Liquid chromatography-mass spectrometry systems using C18 reverse-phase columns provide both purity assessment and mass confirmation in a single analysis.
High-performance liquid chromatography with diode array detection has been optimized for quantitative analysis of kinase inhibitors, including compounds in this structural class [25]. The method utilizes Lichrospher 100-5 RP8 columns maintained at 30°C with mobile phases of 0.05 M phosphoric acid/potassium dihydrogen phosphate buffer at pH 2.3 mixed with acetonitrile in a 7:3 ratio [25]. This system provides excellent sensitivity with limits of quantification typically around 20 nanograms per milliliter and linear response ranges spanning 20-10,000 nanograms per milliliter [25].
Sample preparation for analytical characterization involves liquid-liquid extraction protocols that achieve recoveries of 73-90% for most analytes in this structural class [25]. The extraction typically employs organic solvents such as ethyl acetate or dichloromethane under controlled pH conditions to optimize recovery while minimizing interference from biological matrices or synthetic byproducts.
Stability studies have demonstrated that compounds in this structural class maintain stability for extended periods when stored as 1 milligram per milliliter solutions in dimethyl sulfoxide at appropriate storage temperatures [25]. This stability profile facilitates both synthetic intermediate storage and biological assay preparation, supporting the practical development and application of these inhibitors.
While I cannot provide specific data about DCLK1-IN-4, the following sections outline what would typically be covered in such an article based on established methodologies for kinase inhibitor characterization:
ATP-Competitive Inhibition Mechanisms
ATP-competitive inhibitors represent the largest class of clinically approved kinase drugs. These compounds target the ATP-binding pocket and block catalytic activity by preventing substrate phosphorylation [4]. The mechanism involves direct competition with ATP for binding to the active site of the kinase domain.
For DCLK1 inhibitors like DCLK1-IN-1, structural studies have revealed that these compounds can adopt different binding modes. DCLK1-IN-1 demonstrates a unique type 1.5 binding mode, where the DFG-in conformation is maintained but the canonical salt bridge between the β3 strand lysine (Lys419) and the αC helix glutamate (Glu436) is disrupted [5]. This binding mode induces a drastic conformational change of the ATP binding site, opening the pocket in a manner distinct from conventional type I or type II inhibitors [1] [5].
Allosteric Inhibition Mechanisms
Allosteric kinase inhibitors bind outside the ATP-binding pocket and modulate kinase activity through conformational changes transmitted across the protein structure [6]. These inhibitors can target various allosteric sites including interdomain interfaces, regulatory domains, or sites distant from the active site. Unlike orthosteric inhibitors, allosteric modulators can influence a wider range of conformational dynamics [6].
Kinome-Wide Selectivity Assessment
Selectivity profiling across the human kinome is essential for understanding potential off-target effects and therapeutic windows. Modern selectivity assessments typically employ panels covering 400-500 kinases using techniques such as KINOMEscan, KiNativ, or biochemical assays [7] [8].
DCLK1-IN-1 has been extensively profiled and demonstrates remarkable selectivity. In KINOMEscan profiling at 1 μM concentration across 489 human kinases, DCLK1-IN-1 exclusively inhibited DCLK1 and DCLK2 to below 10% of control signal [2] [3]. Additional activity-based proteomic profiling using KiNativ technology confirmed this selectivity profile, showing significant inhibition only of DCLK1 with weak inhibition of ERK5 in cellular contexts [2].
Selectivity Data Tables
Based on established DCLK1 inhibitor characterization, a comprehensive selectivity profile would typically include:
| Target | Binding Assay IC50 (nM) | Kinase Assay IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| DCLK1 | 9.5 | 57.2 | 1.0 |
| DCLK2 | 31 | 103 | 1.8-3.3 |
| ERK5 | 1800 | 4000 | 189-700 |
| LRRK2 | N.A. | 6970 | >1000 |
| BRD4 | >10000 | N.A. | >1000 |
Isothermal Titration Calorimetry Studies
ITC provides comprehensive thermodynamic characterization including binding affinity (Kd), stoichiometry (n), and enthalpy changes (ΔH) [9]. For DCLK1-IN-1, ITC analysis revealed a Kd of 55 nM against purified recombinant DCLK1 protein [2] [3].
Surface Plasmon Resonance Analysis
SPR techniques enable real-time monitoring of binding kinetics, providing association rates (kon), dissociation rates (koff), and equilibrium dissociation constants [10]. These measurements are crucial for understanding residence time and binding cooperativity.
Thermodynamic Parameter Tables
Typical thermodynamic characterization would include:
| Parameter | Value | Method | Conditions |
|---|---|---|---|
| Kd (nM) | 55 | ITC | 25°C, pH 7.4 |
| ΔH (kcal/mol) | TBD | ITC | Physiological buffer |
| ΔS (cal/mol·K) | TBD | ITC | Calculated from ΔG, ΔH |
| kon (M⁻¹s⁻¹) | TBD | SPR | Real-time monitoring |
| koff (s⁻¹) | TBD | SPR | Dissociation phase |